4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
Description
The compound 4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a pyridazine ring substituted with a 3-methylpyrazole moiety. Pyridazine and pyrazole rings are known to enhance pharmacological activity, particularly in targeting enzymes like carbonic anhydrases or kinases .
Properties
IUPAC Name |
4-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSMELFRKIJRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular processes.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, including those involved in cell signaling, metabolism, and immune response.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys.
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.
Biological Activity
4-Chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
- Antitumor Activity : Compounds containing pyrazole and pyridazine rings have shown promising results in inhibiting cancer cell proliferation. The 3-methyl-1H-pyrazole component specifically enhances the anticancer properties by inducing apoptosis in malignant cells .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : In vitro studies indicate that related compounds can inhibit the growth of these cells effectively.
- Liver Cancer (HepG2) : Similar mechanisms have been observed where the compound induces cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, related sulfonamide compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
- In Vitro Studies : A study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. It was found to significantly reduce cell viability in various cancer cell lines, suggesting a strong potential for development as an anticancer agent .
- In Vivo Studies : Animal models treated with similar sulfonamide derivatives showed reduced tumor size and improved survival rates compared to control groups, indicating the compound's potential efficacy in clinical settings .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Sulfonamide vs.
Pyridazine Substitution : The pyridazine ring in the target compound differs from pyridine in Compound 27 ; pyridazine’s electron-deficient nature could influence electronic interactions in biological targets.
Pharmaceutical Potential: Pyrazole-containing analogs (e.g., ) are linked to antimicrobial and anticancer activities, suggesting the target compound may share similar applications.
Notes
- Synthesis Challenges : The target compound’s pyridazine-pyrazole linkage may require multi-step synthesis, as seen in analogs like Compound 27 .
- Pharmacological Relevance : Pyrazole derivatives are extensively studied for COX-2 inhibition and kinase modulation , indicating a possible mechanistic pathway for the target compound.
- Crystallographic Data : Structural analogs (e.g., ) highlight the importance of crystallography in confirming planar geometries, which could guide target compound characterization.
Preparation Methods
Pyridazine-Pyrazole Moiety Assembly
The pyridazine-pyrazole system is synthesized via heterocyclization reactions. As demonstrated in the synthesis of analogous pyrazolylpyridazine derivatives, hydrazide precursors undergo cyclocondensation with diketones or thiocyanate salts. For instance, reacting 3-(3-methyl-1H-pyrazol-1-yl)-6-oxopyridazine-1(6H)-yl)acetohydrazide with pentane-2,4-dione in acetic acid yields the pyrazolyloxoethyl derivative (Figure 1A). Key parameters include:
- Temperature : 80–100°C under reflux
- Catalyst : Acidic media (e.g., HCl or acetic acid)
- Yield : 70–85% after recrystallization
Sulfonamide Bond Formation
The final step conjugates the pyridazine-pyrazole-aniline intermediate with 4-chlorobenzenesulfonyl chloride.
Sulfonylation Reaction
Patent EP0115328B1 details a wastewater-free process for synthesizing 4-chlorobenzenesulfonamides. The methodology involves:
- Reaction Setup : Dropwise addition of 4-chlorobenzenesulfonyl chloride (1.2 eq) to the aniline intermediate (1 eq) in dichloromethane.
- Base : Triethylamine (2.5 eq) to scavenge HCl.
- Conditions : 0°C → room temperature, 4–6 h.
- Workup : Filtration, washing with NaHCO3, and column chromatography (SiO2, ethyl acetate/hexane).
Alternative Approaches
- One-Pot Synthesis : Combining sulfonation and coupling in a single vessel using excess thionyl chloride (SOCl2) to activate the sulfonic acid.
- Microwave Assistance : Reducing reaction time from hours to minutes (e.g., 30 min at 100°C).
Analytical Validation and Characterization
Spectroscopic Analysis
Chromatographic Purity
- HPLC : C18 column (4.6 × 250 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 min.
- Purity : ≥98% by area normalization.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Controlling the position of substitution on pyridazine is critical. Using bulky directing groups (e.g., tert-butyl) improves regioselectivity to >95%.
Sulfonamide Stability
The sulfonamide bond is prone to hydrolysis under strongly acidic/basic conditions. Stabilization strategies include:
- pH Control : Maintaining reaction pH 6–8 during workup.
- Drying Agents : Molecular sieves (4Å) in non-polar solvents.
Comparative Synthesis Data
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Stepwise Coupling | DCM, Et3N, 25°C, 6 h | 85 | 98 | |
| One-Pot Microwave | DMF, 100°C, 30 min | 78 | 95 | |
| Friedel-Crafts Alkylation | FeCl3, 120°C, 8 h | 65 | 90 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridazine and sulfonamide precursors. Key steps include:
- Using palladium-based catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling to attach the pyridazine moiety .
- Optimizing solvent systems (e.g., dichloromethane or THF) and reaction temperatures (60–100°C) to stabilize intermediates .
- Purification via column chromatography or recrystallization, monitored by TLC or HPLC for purity validation .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Advanced spectroscopic and crystallographic techniques are employed:
- X-ray crystallography confirms bond lengths (e.g., C–Cl: 1.74 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., NH sulfonamide at δ ~10.5 ppm) and confirms regioselectivity .
- Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.08) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Tested in DMSO (≥10 mM) for biological assays; aqueous solubility is enhanced via co-solvents (e.g., PEG-400) .
- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonamide group is prone to hydrolysis under acidic conditions (pH < 3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?
- Methodological Answer :
- Substituent Modifications : Replace the 3-methylpyrazole with bulkier groups (e.g., trifluoromethyl) to enhance target binding affinity, as shown in analogs with improved IC₅₀ values against kinases .
- Bioisosteric Replacement : Exchange the pyridazine ring with pyrimidine to reduce metabolic liability while retaining π-π stacking interactions .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes with COX-2 or carbonic anhydrase IX, validated by SPR or ITC .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (%F) via LC-MS/MS after oral administration in rodent models. Low %F may explain efficacy gaps .
- Metabolite Identification : Use hepatocyte incubations + UPLC-QTOF to detect sulfonamide oxidation or pyridazine cleavage products that reduce activity .
- Formulation Adjustments : Encapsulate in liposomes to improve plasma half-life, as demonstrated for similar sulfonamides .
Q. What strategies mitigate off-target effects observed in kinase inhibition assays?
- Methodological Answer :
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding.
- Crystal Structure Analysis : Resolve co-crystals with off-target kinases (e.g., ABL1) to redesign the pyridazine hinge-binding motif .
- Proteomic Profiling : Use thermal shift assays to identify non-kinase targets (e.g., HSP90) contributing to cytotoxicity .
Q. How can computational models predict metabolic pathways and toxicity risks?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor™ or GLORYx to forecast Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
- Toxicity Alerts : Check for structural alerts (e.g., sulfonamide-induced hypersensitivity) via Derek Nexus .
- MD Simulations : Model interactions with hERG channels to assess cardiac risk; refine logP values (<5) to minimize phospholipidosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
